tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate: is a chemical compound with the molecular formula C13H20FN3O2 and a molecular weight of 269.32 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a fluoropropyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate typically involves the reaction of a pyrimidine derivative with a fluoropropyl group and a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate involves its interaction with specific molecular targets. The fluoropropyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyl carbamate moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Comparison: tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a fluoropropyl group.
Properties
Molecular Formula |
C13H20FN3O2 |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20FN3O2/c1-12(2,3)19-11(18)17(6)9-7-15-8-16-10(9)13(4,5)14/h7-8H,1-6H3 |
InChI Key |
AGQQIHMZOBGPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CN=C1C(C)(C)F |
Origin of Product |
United States |
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